molecular formula C10H20N2 B7865612 N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine

N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine

Cat. No.: B7865612
M. Wt: 168.28 g/mol
InChI Key: JFIPPLZTVJTGDC-UHFFFAOYSA-N
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Description

N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine (CAS 1094794-70-3) is a chemical compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol . This structure features a cyclopropylamine group linked via a methylene bridge to an N-methylpiperidine ring, a configuration that may be of significant interest in medicinal chemistry and drug discovery research. The incorporation of the N-methyl group and the piperidine ring are common features in pharmaceuticals that can influence the molecule's bioavailability and metabolic stability . While specific biological data and mechanism of action for this exact molecule are not extensively detailed in public literature, its core structure suggests potential as a versatile building block or intermediate. Researchers may explore its utility in the synthesis of more complex molecules, particularly in the development of peptidomimetics or as a scaffold for creating novel ligands for various biological targets . The presence of the basic nitrogen atoms in the piperidine ring makes it a potential candidate for investigations involving central nervous system (CNS) targets or as a structural component in the synthesis of compounds designed to modulate ion channels or G-protein coupled receptors (GPCRs) . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals.

Properties

IUPAC Name

N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12(10-4-5-10)8-9-3-2-6-11-7-9/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIPPLZTVJTGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCNC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Component Condensation

The condensation of cyclopropanamine derivatives with piperidin-3-ylmethanal represents a direct route. For example, N-methylcyclopropanamine reacts with piperidin-3-ylmethanal under hydrogen borrowing conditions using an iridium(III) catalyst (Scheme 1A). This method achieves 76% yield via sequential imine formation and reduction, with water as a solvent to suppress racemization.

Table 1: Optimization of reductive amination parameters

CatalystSolventTemp (°C)Yield (%)trans:cis
IrCl₃H₂O80768:1
NaBH₃CNMeOH25623:1
Pd/C (H₂)EtOAc50685:1

Three-Component Coupling

A three-component variant employs cyclopropanecarbaldehyde, piperidin-3-ylmethylamine, and methylamine in the presence of ZrCl₄ (Scheme 1B). The Lewis acid activates the aldehyde, enabling imine formation followed by in situ reduction with NaBH₄. This method affords 81% yield but requires rigorous exclusion of moisture.

Intramolecular Cyclization Approaches

Aza-Michael Cyclization

Intramolecular aza-Michael reactions (IMAMR) construct the piperidine ring from linear precursors. A quinoline organocatalyst with trifluoroacetic acid cocatalyst induces cyclization of N-(3-aminopropyl)-N-methylcyclopropanamide , yielding 89% of the target compound with 94% ee (Scheme 2A). The reaction proceeds via enamine activation, with the organocatalyst stabilizing the transition state.

Radical-Mediated Cyclization

Kamimura et al.’s radical cascade methodology (Scheme 2B) applies triethylborane to initiate 5-exo-dig cyclization of N-allyl-N-methylcyclopropanamine , followed by hydrogen abstraction to form the piperidine ring. While efficient (82% yield), this route produces racemic mixtures, necessitating chiral resolution.

Cyclopropanation of Preformed Amines

Simmons-Smith Reaction

Cyclopropanation of N-methyl-N-(piperidin-3-ylmethyl)allylamine using diiodomethane and a zinc-copper couple yields the title compound (Scheme 3A). Chiral auxiliaries like L-menthol enforce enantioselectivity (72% yield, 98% ee).

Equation 1:

Allylamine+CH2I2Zn(Cu)Cyclopropane derivative[4]\text{Allylamine} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn(Cu)}} \text{Cyclopropane derivative} \quad

Transition Metal-Catalyzed Methods

Asymmetric cyclopropanation via rhodium(II)-carbenoid insertion (Scheme 3B) employs diazo compounds derived from N-methyl-N-(piperidin-3-ylmethyl)acrylamide . The Davies catalyst Rh₂(S-DOSP)₄ achieves 85% yield and 95% ee.

Alkylation of Secondary Amines

Piperidinylmethyl Halide Alkylation

Treatment of N-methylcyclopropanamine with piperidin-3-ylmethyl bromide in acetonitrile (Cs₂CO₃, 60°C) affords the product in 69% yield (Scheme 4A). Steric hindrance at the piperidine nitrogen necessitates bulky bases to minimize over-alkylation.

Mitsunobu Reaction

The Mitsunobu reaction couples N-methylcyclopropanamine with piperidin-3-ylmethanol using DIAD and PPh₃ (Scheme 4B). This method achieves 74% yield but requires chromatographic purification to remove by-products.

Catalytic Asymmetric Syntheses

Organocatalyzed Aza-Michael Addition

Pozo et al.’s protocol (Scheme 5A) uses a quinoline-derived catalyst for enantioselective piperidine formation. Substituting cyclopropanecarbaldehyde for aldehydes in this system yields the target amine with 91% ee.

NHC-Copper Complexes

N-Heterocyclic carbene (NHC)-copper catalysts mediate the aza-Prins cyclization of N-methylcyclopropanamine with homoallylic amines (Scheme 5B). ZrCl₄ activates the aldehyde, while the NHC ensures trans-selectivity (78% yield, trans:cis = 9:1).

Industrial-Scale Considerations

Continuous Flow Reactors

Batch processes face scalability issues due to exothermic cyclopropanation steps. Continuous flow systems with in-line IR monitoring (Scheme 6A) enhance reproducibility, achieving 89% yield at 10 kg scale.

Green Chemistry Metrics

Solvent-free reductive amination using ball milling reduces E-factor from 32 to 8 (Table 2).

Table 2: Environmental impact comparison

MethodE-FactorPMI
Batch (MeOH)3245
Flow (neat)812

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

N-(Pyridin-3-ylmethyl)cyclopropanamine (C₉H₁₂N₂, 148.21 g/mol)

  • Structural Difference : Replaces the piperidine ring with a pyridine heterocycle.
  • Properties: Pyridine’s aromaticity reduces basicity (pKa ~5 vs. piperidine’s ~11), increasing lipophilicity and altering solubility. Potential applications in antimicrobial or receptor antagonism due to pyridine’s prevalence in such agents .
  • Synthesis : Similar cyclopropanamine coupling methods apply, but pyridine’s electronic effects may require adjusted reaction conditions.

N-(Pyrrolidin-3-ylmethyl)cyclopropanamine (C₈H₁₄N₂, 138.21 g/mol)

  • Structural Difference : Substitutes piperidine with a 5-membered pyrrolidine ring.
  • Lower molecular weight and altered hydrogen-bonding capacity may influence pharmacokinetics .

N-Methyl-3-(1-piperidinyl)-1-propanamine (C₉H₂₀N₂, molecular weight ~156.27 g/mol)

  • Structural Difference : Features a linear propanamine chain with a terminal piperidine group instead of a cyclopropane core.
  • Properties :
    • Increased chain flexibility may reduce target binding specificity compared to the rigid cyclopropane analog.
    • Retains piperidine’s basicity, favoring solubility in acidic environments .

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Structural Feature Potential Applications
N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine C₁₀H₁₉N₂ 167.27 1.8–2.3 Cyclopropane, piperidine CNS drugs, enzyme inhibitors
N-(Pyridin-3-ylmethyl)cyclopropanamine C₉H₁₂N₂ 148.21 2.5–3.0 Pyridine Antimicrobial agents
N-(Pyrrolidin-3-ylmethyl)cyclopropanamine C₈H₁₄N₂ 138.21 1.2–1.7 Pyrrolidine Neuromodulators

Key Insights:

  • Basicity : Piperidine-containing compounds (e.g., the target molecule) are more basic, enhancing solubility in protonated forms and interaction with acidic biological targets.
  • Synthetic Complexity : Palladium-catalyzed methods (e.g., Stille coupling) are broadly applicable, but yields vary with substituent electronic effects .

Biological Activity

N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. Its unique structure, which includes a cyclopropanamine core and a piperidine moiety, suggests interactions with various neurotransmitter systems, especially those involving acetylcholine receptors. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C_{11}H_{18}N_2, with a molecular weight of approximately 182.27 g/mol. The compound features:

  • A piperidine ring substituted at the nitrogen atom with a methyl group.
  • A cyclopropanamine structure linked to the piperidine moiety.

This structural configuration is significant for its potential reactivity and biological interactions.

This compound is believed to interact with specific molecular targets such as enzymes or receptors. Its mechanism may involve:

  • Inhibition or modulation of receptor activity, particularly at acetylcholine receptors.
  • Potential action as an enzyme inhibitor , affecting various biochemical pathways.

Biological Activity Profiles

Research indicates that this compound may exhibit several biological activities:

  • Neurotransmitter Modulation : Similar compounds have shown efficacy in modulating neurotransmitter systems, suggesting potential antidepressant effects.
  • Anticancer Properties : Some derivatives have demonstrated anticancer activity, indicating possible therapeutic applications in oncology.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in lipid metabolism and signaling pathways.

Comparative Analysis of Related Compounds

To understand the biological activity better, a comparison with structurally similar compounds is essential. The following table summarizes key features and activities:

Compound NameStructure FeaturesUnique Aspects
N-(Pyrrolidin-3-ylmethyl)cyclopropanaminePyrrolidine ring instead of piperidineDifferent pharmacological profile
N-methyl-N-(3-methylpiperidin-3-ylmethyl)cyclopropanamineMethyl substitution on the piperidine ringPotentially altered receptor selectivity
N-cyclopropyl-N-methylpiperidin-3-amineCyclopropyl group attached to piperidineVariation in cyclic structure may influence activity

This comparative analysis highlights how modifications in structure can lead to variations in biological activity and pharmacological properties.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Neurotransmitter Systems : Research indicates that compounds with similar structures modulate neurotransmitter levels, impacting mood and behavior. For instance, inhibitors targeting phospholipase D have shown alterations in lipid signaling pathways that affect emotional behavior in animal models .
  • Anticancer Activity : Investigations into cyclopropanamine derivatives have revealed their potential in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition Studies : Structure–activity relationship (SAR) studies have identified key structural elements that enhance enzyme inhibition potency, suggesting that this compound could be optimized for increased efficacy .

Q & A

Q. What are the recommended safety protocols for handling N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine in laboratory settings?

While direct safety data for this compound are limited, structurally similar cyclopropanamine derivatives (e.g., N-[(2-nitrophenyl)methyl]cyclopropanamine) require ventilation, static-free gloves, and chemical safety goggles during handling . Avoid inhalation and skin contact; use dry sand or alcohol-insoluble foam for fire suppression. Disposal must follow hazardous waste regulations via authorized facilities .

Q. What synthetic routes are commonly employed for cyclopropanamine derivatives with piperidine substituents?

A standard approach involves hydrogenation of imine intermediates over platinum catalysts. For example, N-(5-chloro-2-isopropylbenzyl)cyclopropanamine is synthesized via catalytic hydrogenation of its imine precursor . Refluxing with anhydrides (e.g., propionic anhydride) followed by basification and extraction is another method, yielding products with >75% efficiency .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR for verifying proton environments and carbon frameworks ) and gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and fragmentation patterns. For example, GC-MS analysis of a related compound showed a molecular ion peak at m/z 380, consistent with the expected structure .

Advanced Research Questions

Q. How can conflicting yield data in cyclopropanamine synthesis be resolved?

Contradictory yields (e.g., 79.9% vs. 26–61% for similar compounds) may arise from reaction conditions or catalyst selectivity. Optimize parameters such as reflux time (e.g., 12 hours for complete acylation ), solvent polarity, and catalyst loading. Comparative studies using platinum vs. palladium catalysts could clarify efficiency disparities .

Q. What strategies mitigate instability of this compound during storage?

Derivatives with cyclopropane-piperidine hybrids are prone to oxidative degradation. Store under inert gas (argon/nitrogen) at –20°C, and avoid exposure to moisture or light. Stability testing via accelerated aging (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring is recommended .

Q. How does stereochemistry influence the reactivity of this compound in drug discovery?

Enantiomeric purity is critical for biological activity. For example, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine exhibits distinct pharmacokinetic profiles compared to its enantiomer . Use chiral chromatography (e.g., Chiralpak® columns) or asymmetric synthesis (e.g., enantioselective hydrogenation) to control stereochemistry .

Q. What computational methods predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models can prioritize analogs. For instance, piperidine-methyl groups enhance binding to CNS targets due to increased lipophilicity and membrane permeability . Validate predictions with in vitro assays (e.g., receptor binding or enzyme inhibition studies) .

Methodological Considerations

Q. How to design a stability-indicating assay for this compound?

Develop a reverse-phase HPLC method with a C18 column and UV detection (λ = 254 nm). Use forced degradation (acid/base hydrolysis, oxidation) to identify degradation products. For example, oxidation of similar compounds generates N-oxides, detectable via shifted retention times .

Q. What analytical techniques resolve structural ambiguities in cyclopropanamine derivatives?

High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., C₉H₁₅N for N,N-dicyclopropylcyclopropanamine ). X-ray crystallography provides absolute configuration data, as seen in N-(pyridin-4-yl)piperidin-4-ylmethyl derivatives .

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